molecular formula C7H6BrNO3 B1265812 4-Bromo-3-nitroanisole CAS No. 5344-78-5

4-Bromo-3-nitroanisole

Cat. No.: B1265812
CAS No.: 5344-78-5
M. Wt: 232.03 g/mol
InChI Key: KCOBIBRGPCFIGF-UHFFFAOYSA-N
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Description

4-Bromo-3-nitroanisole: is an organic compound with the molecular formula C7H6BrNO3 . It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 4-Bromo-3-nitroanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. It is also employed in the production of dyes and pigments .

Safety and Hazards

4-Bromo-3-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It’s known that nitroaromatic compounds like 4-nitroanisole undergo photochemical nucleophilic aromatic substitution by hydroxide ion . This could suggest that 4-Bromo-3-nitroanisole might interact with its targets in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

It’s known that the compound has been used in the synthesis of various other compounds

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 32-34 °C and a boiling point of 153-154 °C . These properties could influence its bioavailability, but further studies are needed to understand its pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-nitroanisole involves the bromination of 3-nitroanisole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration of anisole to form 3-nitroanisole, followed by bromination to yield the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-3-nitroanisole can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: Although less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Substitution: Various substituted anisoles depending on the nucleophile used.

    Reduction: 4-Bromo-3-aminoanisole.

    Oxidation: 4-Bromo-3-nitrobenzoic acid.

Comparison with Similar Compounds

  • 4-Bromo-2-nitroanisole
  • 4-Bromo-5-methoxyaniline
  • 2-Bromo-4-nitroanisole
  • 4-Chloro-3-nitroanisole

Comparison: 4-Bromo-3-nitroanisole is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-nitroanisole, the meta-positioning of the nitro group in this compound makes it more suitable for certain substitution reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOBIBRGPCFIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201605
Record name 4-Bromo-3-nitroanisole
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-78-5
Record name 1-Bromo-4-methoxy-2-nitrobenzene
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Record name 4-Bromo-3-nitroanisole
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Record name 1-Bromo-4-methoxy-2-nitrobenzene
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Record name 4-Bromo-3-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structure of 4-bromo-3-nitroanisole based on the research?

A1: The research article focuses on understanding the structure of this compound using computational chemistry methods. While it doesn't explicitly state the molecular formula or weight, it utilizes techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics []. The study further investigates the molecule's electronic properties, including its first-order hyperpolarizability and the HOMO-LUMO energy gap, providing valuable insights into its reactivity and potential applications [].

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